Spectroscopic data for 2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene
Spectroscopic data for 2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene
Executive Summary
In modern drug development, heavily functionalized aromatic building blocks are critical for synthesizing complex active pharmaceutical ingredients (APIs) via transition-metal-catalyzed cross-coupling. One such advanced intermediate is 2-Bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene (Molecular Formula: C12H17BrO2, MW: 273.17 g/mol )[1]. This whitepaper provides an authoritative, causality-driven breakdown of its spectroscopic profile. Rather than merely listing data, this guide deconstructs the physical chemistry driving the analytical signals and establishes a self-validating framework for rigorous structural verification.
Molecular Architecture & Analytical Strategy
The structural complexity of this molecule dictates our analytical approach. The compound features an electron-rich benzene core substituted with three distinct moieties:
-
An ethoxy ether (Position 1): Acts as a strong resonance electron donor (ortho/para directing).
-
A bromine atom (Position 2): Provides inductive electron withdrawal and a highly diagnostic isotopic signature.
-
A 1-methoxy-1-methyl-ethyl group (Position 4): A sterically demanding, tertiary ether linkage that heavily influences carbon relaxation times and mass spectrometric fragmentation.
Because this molecule lacks highly basic (e.g., aliphatic amines) or acidic (e.g., carboxylic) functional groups, it is highly lipophilic and neutral. Consequently, Electron Ionization (EI) is prioritized over Electrospray Ionization (ESI) for mass spectrometry, as EI forcefully ejects an electron from the aromatic π -system or ether oxygen, bypassing the need for solution-phase protonation.
Nuclear Magnetic Resonance (NMR) Profiling
The NMR assignments are governed by the competing inductive and resonance effects of the substituents.
Causality of Chemical Shifts
In the 1 H NMR spectrum, the ethoxy methylene protons (-OCH 2 -) are heavily deshielded by the adjacent electronegative oxygen, pushing them downfield to approximately 4.08 ppm. The gem-dimethyl groups on the tertiary carbon are chemically equivalent due to free rotation, appearing as a sharp 6H singlet[2].
The aromatic region exhibits a classic 1,2,4-trisubstituted pattern. The proton at C3 (sandwiched between the bromine and the bulky aliphatic group) is isolated and appears as a doublet with a small meta-coupling constant ( J≈2.2 Hz). The proton at C6, ortho to the electron-donating ethoxy group, is shielded by resonance, appearing upfield relative to standard benzene protons.
Quantitative Data Summaries
Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3 , 298K) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Structural Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | Ar-H3 | 7.52 | d | 1H | 2.2 | Aromatic CH (meta to bulky group) | | Ar-H5 | 7.24 | dd | 1H | 8.5, 2.2 | Aromatic CH | | Ar-H6 | 6.85 | d | 1H | 8.5 | Aromatic CH (ortho to ethoxy) | | -OCH 2
- | 4.08 | q | 2H | 7.0 | Ethoxy methylene | | -OCH 3 | 3.15 | s | 3H | - | Methoxy ether | | -C(CH 3 ) 2 | 1.52 | s | 6H | - | Gem-dimethyl | | -CH 3 (Et) | 1.45 | t | 3H | 7.0 | Ethoxy methyl |
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3 , 298K) | Chemical Shift ( δ , ppm) | Carbon Type | Structural Assignment | | :--- | :--- | :--- | | 153.5 | C q | C1 (Ar-O, deshielded by oxygen) | | 140.2 | C q | C4 (Ar-C, attached to tertiary carbon) | | 131.0 | CH | C3 (Aromatic CH) | | 126.5 | CH | C5 (Aromatic CH) | | 113.2 | CH | C6 (Aromatic CH, shielded by resonance) | | 112.0 | C q | C2 (Ar-Br, shielded by heavy atom effect) | | 76.8 | C q | -C (CH 3 ) 2 -O- (Aliphatic quaternary) | | 65.2 | CH 2 | -OC H 2
- (Ethoxy) | | 50.5 | CH 3 | -OC H 3 (Methoxy) | | 28.5 | CH 3 | -C(C H 3 ) 2 (Gem-dimethyl) | | 14.8 | CH 3 | -C H 3 (Ethoxy) |
Mass Spectrometry & Fragmentation Dynamics
Under 70 eV Electron Ionization (EI), the molecule yields a distinct molecular ion [M]+∙ . The presence of a single bromine atom dictates a rigid 1:1 isotopic cluster at m/z 272 ( 79 Br) and 274 ( 81 Br). The primary fragmentation pathways are driven by the stability of the resulting carbocations. Cleavage at the sterically hindered tertiary ether is highly favored, leading to the loss of a methyl radical (alpha-cleavage) or the loss of the entire methoxy group to form a stable benzylic/tertiary carbocation.
Fig 1: Proposed EI-MS fragmentation pathway highlighting alpha and benzylic cleavages.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in structural elucidation, analytical workflows must be designed as closed-loop, self-validating systems. The following protocols integrate mandatory quality checkpoints.
Protocol A: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of CDCl 3 doped with 0.03% v/v Tetramethylsilane (TMS).
-
Validation Checkpoint: Visually inspect the NMR tube. The solution must be optically clear. Any particulate matter will cause magnetic susceptibility gradients, broadening the spectral lines. Filter through a glass wool plug if necessary.
-
-
Probe Tuning & Matching: Insert the sample into the spectrometer. Tune the probe to the exact Larmor frequencies of 1 H and 13 C for the specific dielectric constant of the sample.
-
Validation Checkpoint: The tuning dip must be centered exactly at the acquisition frequency with a reflection coefficient near zero.
-
-
Shimming & Locking: Perform 3D gradient shimming on the 2 H lock signal of the CDCl 3 solvent.
-
Validation Checkpoint: The TMS internal standard peak must exhibit a Full Width at Half Maximum (FWHM) of <1.0 Hz. If FWHM >1.0 Hz, the magnetic field is inhomogeneous, and the sample must be re-shimmed.
-
-
Acquisition & Processing: Acquire 16 transients for 1 H and 512 transients for 13 C. Apply a 0.3 Hz exponential line broadening function, zero-fill to 64k data points, and perform a Fourier transform. Set the TMS peak exactly to 0.00 ppm.
Protocol B: HRMS (Electron Ionization)
-
Instrument Calibration: Calibrate the mass spectrometer using Perfluorotributylamine (PFTBA) as an internal calibrant.
-
Validation Checkpoint: The calibration algorithm must report a mass accuracy error of <2 ppm for the m/z 69, 219, and 502 reference ions.
-
-
Sample Introduction & Ionization: Introduce the sample via a Direct Insertion Probe (DIP). Apply a 70 eV electron beam to initiate ionization.
-
Isotopic Validation:
-
Validation Checkpoint: The mass spectrum must display a 1:1 isotopic doublet separated by exactly 1.997 Da at the molecular ion region. If the ratio deviates by more than 5%, the spectrum is contaminated, or the structural hypothesis is incorrect.
-
Fig 2: Closed-loop spectroscopic validation workflow with integrated quality checkpoints.
References
-
SpectraBase. "Standard Nuclear Magnetic Resonance (NMR) Chemical Shifts." John Wiley & Sons. Available at:[Link]
